molecular formula C26H29N3O2 B2934507 N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941977-37-3

N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2934507
CAS RN: 941977-37-3
M. Wt: 415.537
InChI Key: JWWHIOPOWYCWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O2 and its molecular weight is 415.537. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

  • Solvatochromism and Nonlinear Optical Properties : Studies on pyridinium salts, including those with naphthalene derivatives, have shown significant solvatochromism, which is critical for nonlinear optical (NLO) materials. These materials, such as 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium salts, exhibit pronounced negative solvatochromism, making them suitable for applications in optical switching and modulation (Pozharskii et al., 2006).

Catalysis and Organic Synthesis

  • Catalytic Applications : The synthesis and characterization of related compounds have shown potential in catalysis. For instance, copper-catalyzed coupling reactions have been enhanced by using ligands derived from pyridine and naphthalene derivatives, indicating potential utility in facilitating organic synthesis reactions (Chen et al., 2023).

Molecular Interactions and Biological Applications

  • Enzyme Immobilization : Naphthalene-based polyimides, synthesized from diamines and commercial dianhydrides, have shown promise in immobilizing enzymes like glucose oxidase. This application is significant for biosensor development and other biotechnological applications, indicating a potential research avenue for related compounds (Paşahan et al., 2011).

Environmental Applications

  • Oxidation Processes : Naphthalene derivatives have been explored in environmental applications, such as the oxidation of pollutants. Naphthalene dioxygenase, for instance, has been utilized in the oxidation of toluene and ethylbenzene, demonstrating the potential of related compounds in bioremediation processes (Lee & Gibson, 1996).

Material Science

  • Electroactive Polymers : Research into derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, has shown their ability to form stable polymers with low oxidation potentials. These materials are important for creating electroactive polymers used in electronic and optoelectronic devices (Sotzing et al., 1996).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-18-12-13-21(16-19(18)2)28-26(31)25(30)27-17-24(29-14-5-6-15-29)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-13,16,24H,5-6,14-15,17H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWHIOPOWYCWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.